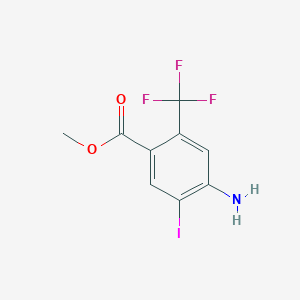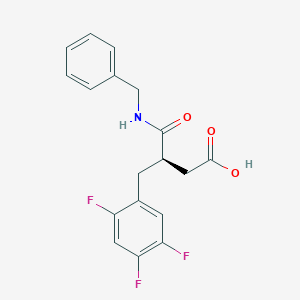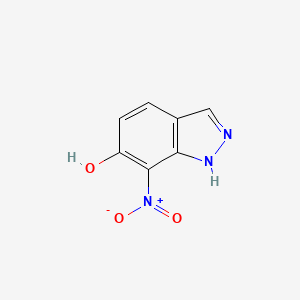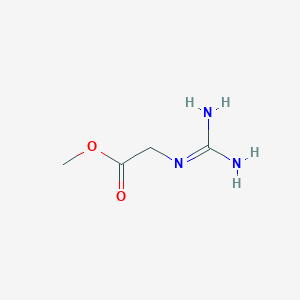
Methyl 2-guanidinoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a compound of interest due to its role as a precursor in the biosynthesis of creatine, a vital molecule for energy storage and transfer in muscle and brain tissues . This compound is significant in various biochemical and physiological processes, making it a subject of extensive research in fields such as biochemistry, pharmacology, and nutrition.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 2-guanidinoacetate can be synthesized through the methylation of guanidinoacetic acid. One common method involves the reaction of guanidinoacetic acid with methanol in the presence of a strong acid catalyst, such as hydrochloric acid, to yield the methyl ester . The reaction typically requires refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps, such as recrystallization or distillation, to obtain a high-purity product suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2-guanidinoacetate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various by-products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it back to guanidinoacetic acid or other derivatives.
Substitution: Nucleophilic substitution reactions can occur at the guanidine group, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various alkylated or acylated derivatives .
Aplicaciones Científicas De Investigación
Methyl 2-guanidinoacetate has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of creatine and other related compounds.
Mecanismo De Acción
The primary mechanism of action of methyl 2-guanidinoacetate involves its conversion to creatine via methylation by the enzyme guanidinoacetate N-methyltransferase (GAMT). This reaction requires S-adenosylmethionine (SAM) as a methyl donor and results in the formation of creatine and S-adenosylhomocysteine (SAH) . Creatine plays a crucial role in energy storage and transfer within cells, particularly in tissues with high energy demands, such as muscles and the brain .
Comparación Con Compuestos Similares
Guanidinoacetic Acid: The direct precursor of methyl 2-guanidinoacetate, involved in similar biochemical pathways.
Creatine: The end product of this compound metabolism, essential for energy metabolism.
Arginine: An amino acid that serves as a precursor for guanidinoacetic acid synthesis.
Uniqueness: this compound is unique due to its role as an intermediate in creatine biosynthesis. Unlike creatine, which is directly involved in energy transfer, this compound serves as a crucial precursor, making it a target for enhancing creatine production through dietary supplementation .
Propiedades
Fórmula molecular |
C4H9N3O2 |
|---|---|
Peso molecular |
131.13 g/mol |
Nombre IUPAC |
methyl 2-(diaminomethylideneamino)acetate |
InChI |
InChI=1S/C4H9N3O2/c1-9-3(8)2-7-4(5)6/h2H2,1H3,(H4,5,6,7) |
Clave InChI |
BYUOAQWHIKQRNX-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CN=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-n-cyclopropyl-3-((1-(2,4-difluorophenyl)-7-methyl-6-oxo-6,7-dihydro-1h-pyrazolo[3,4-b]pyridin-4-yl)amino)benzamide](/img/structure/B15201676.png)
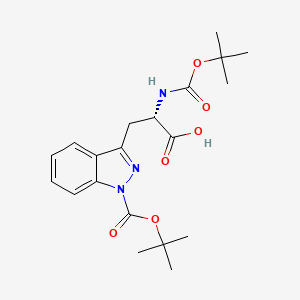

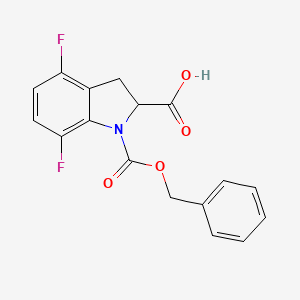
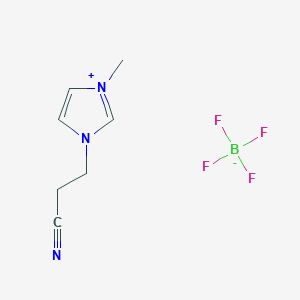
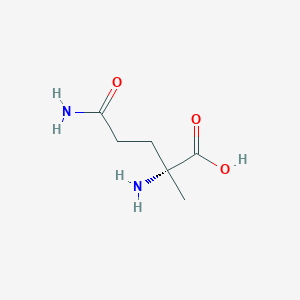
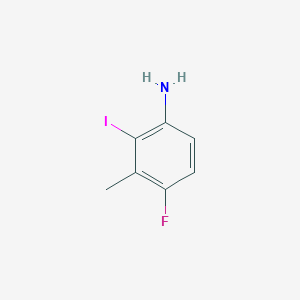
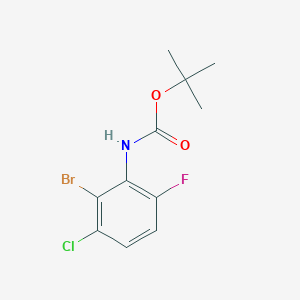
![10-Phenyl-8-(trifluoromethyl)-10H-benzo[h]pyrazolo[3,4-b]quinoline](/img/structure/B15201732.png)
![1-[(4S)-4-(4-ethylcyclohexyl)cyclohexen-1-yl]-3,5-difluorobenzene](/img/structure/B15201742.png)
![3'-Chloro-[1,1'-biphenyl]-3,4,4'-triamine](/img/structure/B15201746.png)
